

# Application of Sucrose in Formulating Stable Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Sucrose |           |
| Cat. No.:            | B013894 | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

# Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. A critical challenge in the development of ADCs is to maintain their stability throughout the manufacturing process, storage, and administration. Instability can lead to aggregation, degradation, and loss of efficacy, posing significant risks to patient safety. **Sucrose**, a non-reducing disaccharide, is a widely used excipient in biopharmaceutical formulations to enhance the stability of proteins, including mAbs and ADCs. This application note details the role of **sucrose** in stabilizing ADCs, particularly in lyophilized formulations, and provides protocols for key stability-indicating assays.

**Sucrose** acts as a stabilizer through several mechanisms. In the liquid state, it is preferentially excluded from the protein surface, which increases the thermodynamic stability of the native protein structure. During lyophilization, **sucrose** forms an amorphous glassy matrix that protects the ADC from stresses encountered during freezing and drying. This glassy matrix restricts molecular mobility, thereby preventing aggregation and degradation in the solid state.



# Data Presentation: Efficacy of Sucrose in ADC Stabilization

The following tables summarize quantitative data from studies evaluating the impact of **sucrose** on the stability of antibody-based biologics.

Table 1: Effect of **Sucrose** on Subvisible Particle Formation in a Lyophilized Monoclonal Antibody Formulation

This table presents data on the number of subvisible particles in reconstituted lyophilized IgG1 formulations with varying **sucrose**-to-protein weight ratios after storage. The data demonstrates a significant reduction in particle formation with increasing **sucrose** concentration.

| Sucrose:Protein (w/w ratio) | Total Particles/mL (≥1 μm) | Total Particles/mL (≥10 μm) |
|-----------------------------|----------------------------|-----------------------------|
| 0:1                         | 1,500,000                  | 15,000                      |
| 0.5:1                       | 300,000                    | 3,000                       |
| 1:1                         | 100,000                    | 1,000                       |
| 2:1                         | 50,000                     | 500                         |

Table 2: Impact of **Sucrose** on the Thermal Stability of a Monoclonal Antibody

This table shows the effect of **sucrose** on the glass transition temperature (Tg') of a frozen monoclonal antibody solution, indicating that **sucrose** helps to prevent cold-crystallization.

| Formulation                                     | Glass Transition Temperature (Tg') (°C) |
|-------------------------------------------------|-----------------------------------------|
| 25 mM Sodium Citrate Buffer                     | -40                                     |
| 25 mM Sodium Citrate Buffer + 125 mM<br>Sucrose | -32                                     |



Table 3: Representative Lyophilization Cycle Parameters for an ADC Formulation Containing **Sucrose** 

This table provides an example of a lyophilization cycle for a 5% **sucrose** formulation, highlighting the key stages and parameters.

| Stage            | Shelf Temperature<br>(°C) | Chamber Pressure<br>(mTorr) | Duration (hours) |
|------------------|---------------------------|-----------------------------|------------------|
| Freezing         | -40                       | Atmospheric                 | 4                |
| Primary Drying   | -25                       | 100                         | 60               |
| Secondary Drying | 25                        | 50                          | 10               |

# Experimental Protocols Size Exclusion Chromatography (SEC) for Aggregation Analysis

Purpose: To separate and quantify aggregates, monomers, and fragments of an ADC based on their hydrodynamic radius.

### Materials:

- ADC sample
- SEC column (e.g., Agilent AdvanceBio SEC 300Å)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4
- · Sample vials

### Protocol:

Prepare the mobile phase (PBS, pH 7.4) and degas it.



- Equilibrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Prepare the ADC sample by diluting it to a final concentration of 1 mg/mL in the mobile phase.
- Inject a 20 μL aliquot of the prepared sample onto the column.
- Run the chromatography for a sufficient time to allow for the elution of all species (typically 15-20 minutes).
- Monitor the eluate at 280 nm.
- Integrate the peaks corresponding to aggregates, monomer, and fragments.
- Calculate the percentage of each species relative to the total peak area.

# Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Purpose: To determine the thermal transition midpoint (Tm) of an ADC, which is an indicator of its conformational stability.

### Materials:

- ADC sample
- Differential Scanning Calorimeter
- Sample and reference pans
- Formulation buffer (as a reference)

### Protocol:

 Prepare the ADC sample and the reference buffer. The ADC concentration should be between 0.5 and 1.0 mg/mL.



- Load approximately 10-20 μL of the ADC sample into a sample pan and the same volume of buffer into a reference pan. Seal the pans hermetically.
- Place the pans in the DSC instrument.
- Set the experimental parameters: scan from 25°C to 100°C at a heating rate of 1°C/minute.
- Run the DSC scan.
- Analyze the resulting thermogram. The peak of the endotherm corresponds to the Tm of the ADC. Multiple peaks may be observed, corresponding to the unfolding of different domains of the antibody.

# Lyophilization of an ADC Formulation with Sucrose

Purpose: To freeze-dry an ADC formulation to enhance its long-term stability.

#### Materials:

- ADC in a formulation buffer containing sucrose
- Lyophilizer (freeze-dryer)
- Sterile vials and stoppers

#### Protocol:

- Aseptically fill sterile vials with the ADC formulation.
- Partially insert sterile lyophilization stoppers into the vials.
- Load the vials onto the shelves of the lyophilizer.
- Freezing Stage: Cool the shelves to -40°C at a rate of 1°C/minute and hold for at least 3
  hours to ensure complete freezing.
- Primary Drying Stage: Reduce the chamber pressure to 100 mTorr and raise the shelf temperature to -25°C. Hold these conditions until all the ice has sublimated. This can be



monitored by observing the product temperature and the pressure difference between the capacitance manometer and the Pirani gauge.

- Secondary Drying Stage: After the completion of primary drying, increase the shelf temperature to 25°C and maintain the pressure at 50 mTorr for at least 8 hours to remove residual moisture.
- Once secondary drying is complete, backfill the chamber with sterile nitrogen to atmospheric pressure and fully stopper the vials.
- Remove the vials from the lyophilizer and seal them with aluminum caps.

# Subvisible Particle Analysis by Micro-Flow Imaging (MFI)

Purpose: To quantify and characterize subvisible particles in the reconstituted lyophilized ADC.

### Materials:

- · Reconstituted ADC sample
- · Micro-Flow Imaging (MFI) instrument
- Particle-free water for injection (WFI)
- Sample vials or microplate

### Protocol:

- Reconstitute the lyophilized ADC cake with the specified volume of sterile WFI. Gently swirl
  the vial to dissolve the cake completely; do not shake.
- Allow the reconstituted sample to sit for 10-15 minutes to allow for the dissipation of any air bubbles.
- Prime the MFI instrument with particle-free WFI to ensure the fluidics are clean.
- Run a blank analysis with particle-free WFI to establish a baseline.



- Carefully transfer the reconstituted ADC sample to a clean sample vial or well of a microplate, avoiding the introduction of air bubbles.
- Analyze the sample using the MFI instrument. The instrument will capture images of particles as they flow through the microfluidic cell.
- The instrument software will analyze the images to provide particle counts, size distribution, and morphological parameters (e.g., circularity, aspect ratio).
- Compare the particle counts to the formulation with and without sucrose to assess the impact of the excipient on particle formation.

# **Visualizations**



Click to download full resolution via product page

Caption: Workflow for ADC Formulation, Lyophilization, and Stability Testing.







Click to download full resolution via product page

Caption: Mechanism of ADC Stabilization by Sucrose.

 To cite this document: BenchChem. [Application of Sucrose in Formulating Stable Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013894#application-of-sucrose-in-formulating-stable-antibody-drug-conjugates]

## **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com